Critical Intermediate Status for the Clinical Candidate Gemcabene
2,2-Dimethyl-4-oxohexanoic acid is the direct monomeric precursor for synthesizing 6,6′-oxybis(2,2-dimethyl-4-hexanoic acid), a compound whose monocalcium salt is the clinical candidate gemcabene [1]. In contrast to simple 4-oxohexanoic acid or other unbranched keto-acids, the 2,2-dimethyl substitution is a structural requirement for the active pharmaceutical ingredient (API). While other keto-acids may serve as general intermediates, the specific gem-dimethyl motif of this compound is non-negotiable for constructing the gemcabene scaffold.
| Evidence Dimension | Structural Requirement for API Synthesis |
|---|---|
| Target Compound Data | Contains gem-dimethyl group at C2 position |
| Comparator Or Baseline | 4-oxohexanoic acid (linear, unbranched) or other linear keto-acids |
| Quantified Difference | Presence vs. Absence of gem-dimethyl group |
| Conditions | Synthesis of gemcabene (6,6′-oxybis(2,2-dimethyl-4-hexanoic acid)) |
Why This Matters
Procuring this specific compound is not a matter of choice but a necessity for any lab engaged in synthesizing or studying gemcabene and its analogues, directly linking procurement to a specific clinical pipeline.
- [1] Bisgaier, C. L. et al. (2015). PROCESSES AND INTERMEDIATES FOR PREPARING alpha,omega-DICARBOXYLIC ACID-TERMINATED DIALKANE ETHERS. U.S. Patent Application Publication No. US 2016/0137584 A1. View Source
